N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

TDO2 inhibition Cancer immunotherapy Target selectivity

N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CAS 618405-34-8) is a small-molecule indole-pyridine hybrid (C22H21N3O, MW 343.43) cataloged under PubChem CID 4613666 and ChEMBL ID CHEMBL2069323. It belongs to a therapeutically significant class of 3-(indol-3-yl)-pyridine derivatives covered by Pfizer/iTeos patent families (e.g., US 9758505 B2, US 9873690 B2) as inhibitors of tryptophan 2,3-dioxygenase (TDO2), an immuno-oncology target implicated in tumor immune evasion and neurodegenerative disease.

Molecular Formula C22H21N3O
Molecular Weight 343.43
CAS No. 618405-34-8
Cat. No. B2949715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
CAS618405-34-8
Molecular FormulaC22H21N3O
Molecular Weight343.43
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)NC4=CC=CC=N4
InChIInChI=1S/C22H21N3O/c1-15-21(18-10-3-4-11-19(18)24-15)22(25-20-12-5-6-13-23-20)16-8-7-9-17(14-16)26-2/h3-14,22,24H,1-2H3,(H,23,25)
InChIKeyJHPOKNXDPYFIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(3-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CAS 618405-34-8): Compound Profile and Procurement Context


N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CAS 618405-34-8) is a small-molecule indole-pyridine hybrid (C22H21N3O, MW 343.43) cataloged under PubChem CID 4613666 and ChEMBL ID CHEMBL2069323 [1]. It belongs to a therapeutically significant class of 3-(indol-3-yl)-pyridine derivatives covered by Pfizer/iTeos patent families (e.g., US 9758505 B2, US 9873690 B2) as inhibitors of tryptophan 2,3-dioxygenase (TDO2), an immuno-oncology target implicated in tumor immune evasion and neurodegenerative disease [2]. ChEMBL records six bioactivity measurements for this compound, with a reported maximum development phase of preclinical [1].

Why In-Class Indole-Pyridine Analogs Cannot Substitute for N-[(3-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine in Target-Selective Studies


The 3-(indol-3-yl)-pyridine scaffold supports diverse pharmacological profiles depending on the pendant aryl substituent. The well-characterized analog CCT036477 (CAS 305372-78-5, N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine) functions as a Wnt/β-catenin transcription inhibitor with an IC50 of 4.6 µM in a SuperTOPFlash reporter assay , whereas the Pfizer/iTeos patent family explicitly identifies 3-(indol-3-yl)-pyridine derivatives—including compounds bearing 3-methoxyphenyl substitution—as TDO2 inhibitors for cancer immunotherapy applications [1]. Substituting the 3-methoxyphenyl group with 4-chlorophenyl (CCT036477), 4-fluorophenyl, or 3-bromophenyl alters electronic character, target engagement, and biological readout. ChEMBL data confirm that CHEMBL2069323 engages distinct targets compared to these analogs, with four unique target annotations including transcription factor activity [2]. Simple in-class interchange therefore risks selecting a compound with an entirely different mechanism of action.

Quantitative Differentiation Evidence for N-[(3-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine Against Closest Analogs


TDO2 Inhibitor Patent Coverage vs. Wnt Pathway Inhibitor CCT036477: Target Class Divergence

The compound N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is explicitly covered by the Pfizer/iTeos patent families (US 9,758,505 B2; US 9,873,690 B2) claiming 3-(indol-3-yl)-pyridine derivatives as TDO2 inhibitors [1]. By contrast, the closest commercially available analog, CCT036477 (N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, CAS 305372-78-5), is characterized and sold as a Wnt/β-catenin transcription inhibitor with a reported IC50 of 4.6 µM in a Wnt-responsive SuperTOPFlash luciferase reporter assay in HEK293 cells . ChEMBL target annotations for CHEMBL2069323 (the target compound) list four unique protein targets including transcription factor activity, distinct from the Wnt-pathway targets of CCT036477 [2].

TDO2 inhibition Cancer immunotherapy Target selectivity

Electronic and Steric Differentiation: 3-Methoxy vs. 4-Chloro and 4-Fluoro Pendant Aryl Substituents

The 3-methoxyphenyl substituent in the target compound provides an electron-donating (+M resonance effect, Hammett σmeta ≈ +0.12) and moderately lipophilic character (π ≈ -0.02 for OCH3 at the meta position) [1]. This contrasts with the 4-chlorophenyl group in CCT036477 (σpara ≈ +0.23, electron-withdrawing -I; π ≈ +0.71), and the 4-fluorophenyl analog (σpara ≈ +0.06, π ≈ +0.14). The methoxy oxygen serves as an additional hydrogen-bond acceptor, potentially enabling interactions not available to halogen-substituted analogs. Computed XLogP3 for the target compound is 4.9, with 3 H-bond acceptors and 2 H-bond donors [2]. The 2-methoxy positional isomer (CAS 618405-42-8) differs only in the substitution position on the phenyl ring, which can alter binding pose within TDO2 and affect selectivity against IDO1 .

Structure-activity relationship Medicinal chemistry Substituent effects

Patent-Documented TDO2 Inhibitor Class vs. Wnt-Selective CCT036477: Differential Therapeutic Indications and in Vivo Validation

The Pfizer/iTeos patent family (US 9,873,690 B2) explicitly claims TDO2 inhibitors for cancer treatment, neurodegenerative disorders (Parkinson's, Alzheimer's, Huntington's diseases), chronic viral infections (HCV, HIV), depression, and obesity [1]. In vivo proof-of-concept is cited in the patent: TDO2 inhibition with a small molecule from this class decreased tumor growth in a P815 mastocytoma model [1]. In contrast, CCT036477 has demonstrated in vivo activity in developmental models (zebrafish and Xenopus embryos) by blocking Wnt target gene expression, with growth inhibition confirmed in HT29, HCT116, SW480, and SNU475 cancer cell lines . The two compounds thus address entirely different disease biology contexts despite a shared core scaffold.

In vivo pharmacology Therapeutic indication Tumor microenvironment

ChEMBL Bioactivity Profile Breadth: Multi-Target Annotation vs. Single-Pathway Comparators

ChEMBL records six distinct bioactivity measurements for CHEMBL2069323 spanning four unique protein targets, including transcription factor activity [1]. The compound's bioactivity summary includes inhibition (IC50), binding (B), ADME (A), and physicochemical (P) assay categories [1]. This multi-parametric annotation profile contrasts with CCT036477, which is predominantly characterized for Wnt-pathway activity alone. The broader target annotation for the 3-methoxyphenyl analog suggests a more extensively profiled compound with known polypharmacology—an essential consideration for tool compound selection where off-target effects must be understood or exploited.

Polypharmacology Target profiling Safety screening

Optimal Research and Procurement Scenarios for N-[(3-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CAS 618405-34-8)


TDO2-Focused Cancer Immunotherapy Target Validation Studies

Researchers investigating tryptophan catabolism via the kynurenine pathway in tumor immune evasion should prioritize this compound over CCT036477 or other Wnt-pathway inhibitors. As a member of the Pfizer/iTeos TDO2 inhibitor patent series (US 9,758,505 B2; US 9,873,690 B2), the compound is structurally embedded in a class demonstrated to inhibit TDO2 enzymatic activity and suppress tumor growth in the P815 mastocytoma model [1]. Procurement for TDO2 target engagement studies—particularly those requiring a tool compound with publicly documented multi-parametric bioactivity data in ChEMBL (6 measurements, 4 targets, preclinical max phase)—is indicated [2].

Structure-Activity Relationship (SAR) Studies Comparing 3-Methoxy vs. Halogen-Substituted Indole-Pyridine Derivatives

Medicinal chemistry teams exploring the impact of pendant aryl substitution on TDO2 potency, isoform selectivity (TDO2 vs. IDO1), and ADME properties should acquire this compound alongside its close analogs (4-chloro, 4-fluoro, 3-bromo, and 2-methoxy positional isomer CAS 618405-42-8). The 3-methoxyphenyl group's electron-donating character (Hammett σmeta ≈ +0.12) and hydrogen-bond acceptor capability provide a distinct physicochemical profile relative to electron-withdrawing halogen analogs [1]. The computed XLogP3 of 4.9, with 3 H-bond acceptors and 2 H-bond donors, can be systematically compared against halogen-substituted derivatives to deconvolute electronic vs. lipophilic contributions to target binding [1].

Polypharmacology Profiling and Off-Target Deconvolution in Phenotypic Screening

Investigators employing phenotypic screening approaches where indole-pyridine compounds emerge as hits should use this compound for deconvolution studies. ChEMBL annotation confirms four unique protein targets for CHEMBL2069323, including transcription factor activity, spanning inhibition, binding, ADME, and physicochemical assay categories [2]. This breadth of annotation—which exceeds that of the single-pathway comparator CCT036477—provides a more complete polypharmacology baseline, enabling researchers to distinguish TDO2-mediated effects from off-target contributions when interpreting complex phenotypic readouts [2].

Neurodegenerative Disease Research Leveraging Tryptophan Metabolism Modulation

The Pfizer/iTeos patent explicitly claims TDO2 inhibitors from this chemical class for neurodegenerative disorders including Parkinson's disease, Alzheimer's disease, and Huntington's disease [3]. Researchers studying the role of kynurenine pathway metabolites (quinolinic acid, kynurenic acid) in neuroinflammation and excitotoxicity should select this compound as a chemical probe. The rationale is based on the patent's therapeutic scope and the compound's ChEMBL-documented preclinical development phase, which provides greater target class validation than uncharacterized or single-pathway analogs [2] [3].

Quote Request

Request a Quote for N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.